Product packaging for Methyl 2-azidohexanoate(Cat. No.:CAS No. 81629-62-1)

Methyl 2-azidohexanoate

Cat. No.: B8633058
CAS No.: 81629-62-1
M. Wt: 171.20 g/mol
InChI Key: KVIAHCNIXCSGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-azidohexanoate is a chemical building block that integrates a reactive azide functional group with a methyl ester. The azide group is particularly valuable in "click chemistry" applications, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly reliable and selective, allowing researchers to efficiently link this molecule to alkyne-bearing compounds for the synthesis of more complex structures or for bioconjugation purposes. The methyl ester moiety can serve as a protected form of a carboxylic acid, which can be further manipulated, for instance, by hydrolysis to the free acid or through transformation into other functional groups like amides. While specific data for this compound is limited in public sources, its structure is related to other azido-esters such as Methyl 6-azidohexanoate (CAS# 110544-77-9) . This compound is intended for use by qualified researchers in chemical synthesis, materials science, and pharmaceutical development. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O2 B8633058 Methyl 2-azidohexanoate CAS No. 81629-62-1

Properties

CAS No.

81629-62-1

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

methyl 2-azidohexanoate

InChI

InChI=1S/C7H13N3O2/c1-3-4-5-6(9-10-8)7(11)12-2/h6H,3-5H2,1-2H3

InChI Key

KVIAHCNIXCSGEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Azide-Alkyne Cycloaddition (AAC) Chemistry

The most prominent reaction of azides, including Methyl 2-azidohexanoate, is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. youtube.comwikipedia.org This reaction is highly exothermic; however, it typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetrical alkynes. wikipedia.orgorganic-chemistry.org To overcome these limitations, catalyzed and strain-promoted versions of the azide-alkyne cycloaddition have been developed, significantly enhancing its utility and efficiency.

A significant advancement in azide-alkyne cycloaddition is the use of a copper(I) catalyst. This variant, often termed a "click reaction," proceeds under mild conditions, including at room temperature and in aqueous solutions, and exhibits a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction. organic-chemistry.orgnih.gov A key feature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgmdpi.com

The mechanism of CuAAC is more complex than the concerted thermal cycloaddition and involves the formation of copper acetylide intermediates. nih.gov While the precise details are still a subject of study, it is generally accepted that the reaction involves coordination of the copper(I) catalyst to the alkyne, facilitating its reaction with the azide (B81097). Some studies suggest a transition state involving two copper atoms, where one is bonded to the acetylide and the other activates the azide by coordinating with its nitrogen atoms. wikipedia.org This multi-metallic mechanism helps to explain the high efficiency and regioselectivity of the reaction. The catalytic cycle is dynamic, involving multiple reversible steps and coordination complexes. nih.gov

The efficiency and success of the CuAAC reaction are often enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent catalyst disproportionation or oxidation. These ligands can also accelerate the reaction rate. nih.gov A variety of ligands have been developed for this purpose, with nitrogen-based ligands being particularly effective. For instance, tris(triazolylmethyl)amine derivatives are commonly employed to improve the performance of the CuAAC reaction. nih.gov In the context of bioconjugation, ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to protect biomolecules from potential damage by copper ions and reactive oxygen species that can be generated in the reaction mixture. nih.gov The choice of ligand can be critical, especially in complex chemical environments or when working with sensitive substrates.

Table 1: Common Ligands Used in CuAAC Reactions

Ligand NameAbbreviationKey Features
Tris(1,2,3-triazolyl)methyl amineTBTAAccelerates CuAAC reactions. nih.gov
Tris(3-hydroxypropyltriazolyl)methyl)amineTHPTAWater-soluble, protects biomolecules. nih.gov
Sulfonated BathophenanthrolineWater-soluble ligand. nih.gov
Tris(benzimidazole)methyl amineTBIAAccelerating ligand for CuAAC. nih.gov

A defining characteristic of the CuAAC reaction is its exceptional control over regioselectivity, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com This is in stark contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org The regioselectivity of CuAAC is a direct consequence of the copper-catalyzed mechanism, which proceeds through a pathway that strongly favors the formation of one regioisomer over the other. For the synthesis of 1,5-disubstituted 1,2,3-triazoles, alternative catalytic systems, such as those based on ruthenium, are required. wikipedia.orgmdpi.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds through a different mechanistic pathway involving a ruthenacycle intermediate, which ultimately leads to the 1,5-triazole product. wikipedia.orgorganic-chemistry.org

An alternative to catalyst-based azide-alkyne cycloadditions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a cycloalkyne, where ring strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without the need for a catalyst. researchgate.net This is particularly advantageous for biological applications where the potential toxicity of a metal catalyst is a concern.

The reactivity of the cycloalkyne in SPAAC is directly related to the degree of ring strain. Cyclooctyne is the smallest stable cycloalkyne, and its derivatives are commonly used in SPAAC. The geometry of the alkyne is distorted from the ideal linear arrangement, making it a highly reactive dipolarophile. researchgate.net The design of cyclooctyne derivatives focuses on balancing reactivity and stability. Increased ring strain enhances reactivity but can also lead to instability. Fusing the cyclooctyne ring to other ring systems, such as five-membered heterocycles, can further increase the strain and, consequently, the reaction rate. researchgate.net Computational and experimental studies have shown that the activation barrier for SPAAC is lower with more strained cyclooctynes, leading to faster reaction kinetics. researchgate.net

Table 2: Comparison of Activation Barriers in SPAAC

Cyclooctyne DerivativeCalculated Activation Barrier (kcal/mol)Strain Energy (kcal/mol)Alkyne Bond Angles
Cyclooctyne24.913.6157.4°, 157.5°
Benzocyclooctyne24.914.4155.1°, 158.8°
Thiophene-fused Cyclooctyne21.818.4151.1°, 156.7°
Data derived from computational studies with methyl azide. researchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Other Azide-Involving Reactions

Beyond cycloadditions, the azide group of this compound can undergo other important transformations, primarily reductions and subsequent reactions to form new functional groups.

The Staudinger reduction is a mild and efficient method for converting organic azides into primary amines. wikipedia.orgorganic-chemistry.org The reaction involves treating the azide with a phosphine, most commonly triphenylphosphine (PPh₃). wikipedia.org The reaction proceeds in two main steps. First, the phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate, with the concurrent loss of dinitrogen (N₂). wikipedia.orgorganic-chemistry.org This intermediate, an iminophosphorane, is then hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The high thermodynamic stability of the phosphine oxide byproduct provides a strong driving force for the reaction. nih.gov

Step 1: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Step 2: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

This reaction is highly valued for its gentle conditions, which tolerate a wide variety of other functional groups.

The aza-Wittig reaction is a powerful transformation that converts the iminophosphorane intermediate, generated from the Staudinger reaction, into an imine. wikipedia.orgchem-station.com Instead of being hydrolyzed, the iminophosphorane (also known as an aza-ylide) reacts with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgnih.gov The mechanism is analogous to the standard Wittig reaction. wikipedia.org The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating the stable phosphine oxide and forming a carbon-nitrogen double bond (an imine). chemistry-reaction.com

The aza-Wittig reaction can be performed in a one-pot sequence starting from the azide, phosphine, and carbonyl compound. wikipedia.org This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles through intramolecular versions. wikipedia.orgyoutube.com

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to form an isocyanate. wikipedia.org This reaction, discovered by Theodor Curtius in 1885, involves the loss of nitrogen gas and the migration of an alkyl or aryl group. wikipedia.orgmasterorganicchemistry.com The resulting isocyanate is a versatile intermediate that can be converted into various functional groups, including amines, carbamates, and ureas, by reacting with nucleophiles like water, alcohols, or amines. wikipedia.orgnih.gov

The mechanism of the Curtius rearrangement has been a subject of study. It was initially believed to be a two-step process involving the formation of an acyl nitrene intermediate. wikipedia.org However, research indicates that the thermal rearrangement is a concerted process where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.org This is supported by the absence of nitrene insertion or addition byproducts in thermal reactions. wikipedia.org In contrast, the photochemical Curtius rearrangement can proceed through either a concerted pathway or a stepwise mechanism involving an acyl nitrene intermediate. nih.gov The migration of the R-group occurs with complete retention of its stereochemistry. wikipedia.orgnih.gov

The reaction can be catalyzed by both Brønsted and Lewis acids, which can lower the decomposition temperature by coordinating to the acyl oxygen atom. wikipedia.orgthermofisher.com For instance, the use of boron trifluoride or boron trichloride as a catalyst can significantly reduce the required reaction temperature and improve the yield of the isocyanate. wikipedia.org

The isocyanate intermediate formed from this compound can be trapped by various nucleophiles. Reaction with water leads to the formation of an unstable carbamic acid, which then undergoes decarboxylation to yield a primary amine. organic-chemistry.orgchemistrysteps.com If the reaction is carried out in the presence of an alcohol, a carbamate is formed. wikipedia.org Similarly, reacting the isocyanate with an amine produces a urea derivative. wikipedia.orgnrochemistry.com

Table 1: Products of Curtius Rearrangement of this compound with Different Nucleophiles

NucleophileProduct
Water (H₂O)1-aminohexane-1-one (after decarboxylation)
Methanol (B129727) (CH₃OH)Methyl (1-oxohexan-2-yl)carbamate
Ammonia (NH₃)(1-oxohexan-2-yl)urea

Ester Hydrolysis and Transamidation Reactions

Hydrolysis of Methyl Esters

The hydrolysis of a methyl ester, such as this compound, involves the cleavage of the ester bond to yield a carboxylic acid and methanol. science-revision.co.uk This reaction can be catalyzed by either an acid or a base. science-revision.co.ukchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible reaction. science-revision.co.ukchemguide.co.uk The reaction is typically carried out by heating the ester under reflux with a dilute acid, such as sulfuric or hydrochloric acid. science-revision.co.uk To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is used. science-revision.co.ukchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification):

Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uk It is an irreversible reaction that goes to completion. savemyexams.com The ester is heated under reflux with a dilute alkali, such as sodium hydroxide or potassium hydroxide. science-revision.co.ukchemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and an alcohol. chemguide.co.uk To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a subsequent step. chemguide.co.uksavemyexams.com

The rate of hydrolysis can be influenced by factors such as temperature, the concentration of the acid or base catalyst, and the molar ratio of water to the ester. google.com Generally, increasing the temperature and the concentration of the catalyst increases the reaction rate. google.com

Table 2: Comparison of Acid and Base Catalyzed Hydrolysis of this compound

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Dilute acid (e.g., H₂SO₄, HCl) science-revision.co.ukDilute base (e.g., NaOH, KOH) science-revision.co.uk
Reaction Type Reversible science-revision.co.ukIrreversible savemyexams.com
Products 2-azidohexanoic acid and methanol science-revision.co.ukSodium 2-azidohexanoate and methanol chemguide.co.uk
Conditions Reflux with excess water chemguide.co.ukReflux with alkali solution chemguide.co.uk

Amide Bond Formation from Ester Derivatives

Amide bonds can be formed from ester derivatives through a process called aminolysis or transamidation. wikipedia.org This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of an amide.

The direct reaction of an ester with an amine to form an amide is generally a slow process. libretexts.org However, the reactivity can be enhanced under certain conditions. The formation of amides from esters is a type of nucleophilic acyl substitution. libretexts.org

Recent advancements have led to the development of more efficient methods for the amidation of esters. These include transition-metal-free protocols that allow for the reaction to occur under mild conditions. nih.gov For instance, the use of alkali metal amidoboranes has been shown to be an effective method for the synthesis of primary and secondary amides from esters at room temperature. nih.gov The mechanism involves the nucleophilic attack of the amidoborane on the ester's carbonyl group. nih.gov

The scope of this reaction is broad, accommodating a variety of amines, including primary and secondary amines, and esters with diverse structural and electronic properties. nih.gov The choice of solvent and base can also play a crucial role in the efficiency of the reaction. nih.gov

Table 3: Reagents for Amide Bond Formation from this compound

Reagent/CatalystAmineProduct
Ammonia (NH₃)Primary Amine2-azidohexanamide
Methylamine (CH₃NH₂)Primary AmineN-methyl-2-azidohexanamide
Dimethylamine ((CH₃)₂NH)Secondary AmineN,N-dimethyl-2-azidohexanamide
Sodium amidoborane (NaNH₂BH₃) nih.govPrimary Amine2-azidohexanamide

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of methyl 2-azidohexanoate in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide a complete picture of the proton framework. The presence of the electron-withdrawing azide (B81097) and ester groups significantly influences the chemical shifts of nearby protons.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically around 3.7 ppm, which is a characteristic region for methyl esters. The proton on the α-carbon (C2), being directly attached to the carbon bearing the azide group, is significantly deshielded and is expected to appear as a triplet around 3.8-4.0 ppm. The terminal methyl group (C6) of the hexanoate chain appears as a triplet at approximately 0.9 ppm, the most upfield signal, which is typical for an alkyl chain. The methylene (-CH₂-) groups at positions C3, C4, and C5 appear as multiplets in the region of 1.3 to 1.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (-CH(N₃)-)3.8 - 4.0Triplet (t)
H-7 (-OCH₃)~3.7Singlet (s)
H-3 (-CH₂-)1.7 - 1.8Multiplet (m)
H-4, H-5 (-CH₂-)₂1.3 - 1.5Multiplet (m)
H-6 (-CH₃)~0.9Triplet (t)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in this compound. The chemical shifts are indicative of the electronic environment of each carbon.

The carbonyl carbon (C1) of the ester group is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm. The α-carbon (C2), directly bonded to the electronegative azide group, is also deshielded and expected around 60-65 ppm. The methoxy carbon (C7) appears in a characteristic range for methyl esters, around 52 ppm. The carbons of the n-butyl chain (C3-C6) show signals in the aliphatic region of the spectrum, generally between 13 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)170 - 175
C-2 (-CH(N₃)-)60 - 65
C-7 (-OCH₃)~52
C-3 (-CH₂-)30 - 35
C-4 (-CH₂-)25 - 30
C-5 (-CH₂-)20 - 25
C-6 (-CH₃)13 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to establish the molecule's connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the proton at C2 and the methylene protons at C3. Further correlations would be observed sequentially along the alkyl chain: H-3 with H-4, H-4 with H-5, and H-5 with the terminal H-6 protons. The methoxy protons (H-7) would show no COSY correlations, confirming their isolation.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹J-coupling). Each protonated carbon will show a cross-peak corresponding to its attached proton(s). This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the carbon signal at ~62 ppm would correlate with the proton signal at ~3.9 ppm, confirming the C2-H2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

The methoxy protons (H-7) showing a cross-peak to the carbonyl carbon (C1), confirming the methyl ester functionality.

The α-proton (H-2) showing correlations to the carbonyl carbon (C1) and to C3 and C4.

The methylene protons at C3 showing correlations to C1, C2, C4, and C5.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is dominated by two highly characteristic and intense absorption bands. The most prominent feature is a very strong and sharp peak arising from the azide (-N₃) functional group. The second key absorption is a strong band from the ester carbonyl (C=O) group. The spectrum also contains absorptions corresponding to C-H bonds in the alkyl chain and the C-O bonds of the ester.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~2100Azide (-N₃)Asymmetric stretchVery Strong, Sharp
~1740Ester Carbonyl (C=O)StretchStrong
2850 - 3000Alkyl (C-H)StretchMedium-Strong
~1250Ester (C-O)Asymmetric stretchStrong
~1100Ester (O-C)Symmetric stretchMedium

Vibrational Mode Analysis of Azide and Ester Groups

A closer analysis of the vibrational modes provides specific insight into the molecular structure.

Azide Group (-N₃): The azide functional group has two principal stretching modes. The most characteristic is the asymmetric stretch (νas) , which appears as a very strong and sharp absorption band around 2100 cm⁻¹. This absorption is a definitive indicator of the presence of the azide group. The symmetric stretch (νs) is often much weaker in intensity or formally forbidden in the IR spectrum for symmetrical azides, though it may appear as a weak band around 1250 cm⁻¹ in asymmetrical molecules.

Ester Group (-COOCH₃): The ester group gives rise to several distinct vibrations.

C=O Stretch: The carbonyl stretching vibration is one of the most prominent features in the spectrum, appearing as a strong, sharp band around 1740 cm⁻¹. Its exact position can provide information about the electronic environment.

C-O Stretches: Esters exhibit two C-O stretching vibrations. The asymmetric stretch, involving the C(=O)-O bond, is typically found in the 1280-1200 cm⁻¹ region and is usually strong. The symmetric stretch, from the O-CH₃ bond, appears at a lower frequency, generally between 1150-1050 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure. Various ionization techniques and mass analyzers can be employed, each providing specific types of structural information for a molecule like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is extensively used for producing gas-phase ions from thermally labile and large molecules without causing significant fragmentation. nih.gov In this method, a dilute solution of the analyte is passed through a heated capillary needle at a high potential, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.

ESI is particularly effective for polar organic molecules and is often coupled with high-performance liquid chromatography (HPLC/ESI-MS) to analyze complex mixtures. nih.gov The best ESI response is typically observed for analytes that possess ionizable acidic or basic functional groups. nih.gov For fatty acid methyl esters (FAMEs), such as this compound, ESI-MS can be a promising quantitative technique, although the ionization efficiency can vary between different esters. rsc.org The technique generally produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

Table 1: Typical ESI-MS Operating Parameters

Parameter Typical Value/Setting Purpose
Ionization Mode Positive or Negative Depends on the analyte's ability to gain a proton or lose a proton/form an adduct.
Capillary Voltage 3 - 5 kV Creates the electric field necessary to generate charged droplets.
Nebulizing Gas Nitrogen Assists in the formation of a fine spray.
Drying Gas Flow 5 - 15 L/min Facilitates solvent evaporation from the charged droplets.
Drying Gas Temp. 200 - 350 °C Aids in desolvation and ion formation.

| Solvent Flow Rate | 1 - 20 µL/min | The rate at which the analyte solution is introduced into the ion source. nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically coupled with a Time-of-Flight (TOF) mass analyzer. In MALDI-TOF MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser light at a specific wavelength. youtube.com A pulsed laser irradiates the sample spot, causing the matrix to vaporize and carry the analyte molecules into the gas phase. youtube.com The matrix molecules, which are typically acidic, facilitate the ionization of the analyte by proton transfer. youtube.com

This technique is exceptionally well-suited for the analysis of large, nonvolatile, and thermally fragile biomolecules like proteins. nih.gov While powerful for macromolecules, the application of MALDI-TOF MS for small molecules like this compound can be challenging. This is because the mass range of small molecules often overlaps with that of matrix ions, causing significant background interference that can obscure the analyte signal. nih.gov

Table 2: Common Matrices for MALDI-TOF MS Analysis

Matrix Abbreviation Typical Analytes
α-Cyano-4-hydroxycinnamic acid CHCA Peptides, Proteins (< 30 kDa)
Sinapinic acid SA Proteins (> 10 kDa)
2,5-Dihydroxybenzoic acid DHB Peptides, Proteins, Glycans, Polymers

| 9-Aminoacridine | 9-AA | Highly unsaturated compounds, Lipids |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental analytical method for the separation, identification, and quantification of volatile and thermally stable compounds. thepharmajournal.com In this technique, the sample is vaporized and separated into its components in a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The most common ionization method used in GC-MS is electron ionization (EI), a hard ionization technique that bombards the analyte molecules with high-energy electrons (typically 70 eV). jeol.com This process results in the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries, such as the NIST Mass Spectral Library, for compound identification. jeol.comnih.gov For some molecules, particularly those with unsaturated bonds, the molecular ion may be weak or absent in EI spectra. jeol.com

Table 3: Illustrative GC-MS Data for a Related Compound: Methyl 2-ethylhexanoate

Feature Observation
Compound Name Methyl 2-ethylhexanoate
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Top Peak (m/z) 102
2nd Highest Peak (m/z) 87

High-Resolution Accurate Mass (HRAM) Spectrometry

High-Resolution Accurate Mass (HRAM) Spectrometry provides mass measurements with very high precision, typically to within a few parts per million (ppm). mdpi.com This capability allows for the unambiguous determination of a compound's elemental formula from its measured mass-to-charge ratio. nih.gov HRAM is essential for distinguishing between different compounds that may have the same nominal (integer) mass but different exact masses due to their distinct elemental compositions (isobars). mdpi.comnih.gov

Modern HRAM instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can achieve mass resolutions high enough to separate ions with very small mass differences. mdpi.com For this compound (C₇H₁₃N₃O₂), HRAM would be critical to confirm its elemental composition and differentiate it from other potential isobaric compounds.

Table 4: Theoretical Mass Data and the Importance of HRAM for this compound

Compound Name Molecular Formula Nominal Mass (Da) Monoisotopic (Exact) Mass (Da)
This compound C₇H₁₃N₃O₂ 171 171.10078
Isobaric Example 1 C₈H₁₇N₃O 171 171.13716
Isobaric Example 2 C₉H₁₇NO₂ 171 171.12593

| Isobaric Example 3 | C₁₀H₂₁N₂ | 171 | 171.17047 |

As shown in the table, several compounds have the same nominal mass but different exact masses. HRAM spectrometry can easily resolve these differences, enabling confident identification.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govuab.edu LC/MS is highly versatile and can be used to analyze a wide range of compounds, including those that are non-volatile or thermally unstable, which are not suitable for GC-MS. uab.edu

The liquid chromatograph separates the sample mixture, and the separated components are sequentially introduced into the mass spectrometer, typically using an interface like ESI. nih.gov The choice of mobile phase is critical; common solvents include water, acetonitrile, and methanol (B129727), often with additives like formic acid (e.g., 0.1%) to facilitate protonation and improve ionization efficiency in positive-ion mode. unimi.itwaters.com

Table 5: Typical LC Parameters for Analysis of Fatty Acid Derivatives

Parameter Typical Setting
Column Reversed-phase C8 or C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Elution Mode Gradient elution (e.g., varying %B over time)
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 45 °C

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. youtube.com The absorption of light is caused by the promotion of electrons from a ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the electronic structure of the molecule, particularly the types of chemical bonds and functional groups present.

For this compound, two primary functional groups are expected to exhibit UV absorption: the azide group (-N₃) and the ester carbonyl group (C=O). Organic azides typically show a weak absorption band around 280-290 nm, which is attributed to an n → π* electronic transition. The ester carbonyl group also has a characteristic weak n → π* absorption band in the region of 205-215 nm. The molecule lacks an extended conjugated system, so no absorption is expected in the visible range.

Table 6: Expected UV Absorption Maxima (λₘₐₓ) for Functional Groups in this compound

Functional Group Chromophore Electronic Transition Expected λₘₐₓ (nm)
Azide -N=N⁺=N⁻ n → π* ~285

| Ester | -C=O | n → π* | ~210 |

Electronic Transitions and Chromophoric Analysis

The azide functional group (-N₃) in this compound acts as a chromophore, which is a part of the molecule responsible for its absorption of ultraviolet (UV) and visible light. The electronic absorption properties of organic azides are dictated by electronic transitions within this group. at.ua Alkyl azides typically exhibit UV absorption maxima around 287 nm and 216 nm. at.ua

These absorptions arise from specific transitions of electrons from lower energy molecular orbitals to higher energy ones. The primary transitions for alkyl azides like this compound include:

n → σ* : Excitation of a non-bonding electron (from one of the nitrogen lone pairs) to an anti-bonding sigma orbital.

π → π* : Promotion of an electron from a pi-bonding orbital to an anti-bonding pi orbital within the azide group. wikipedia.orglibretexts.org

n → π* : Transition of a non-bonding electron to an anti-bonding pi orbital. libretexts.org

The attachment of the ester group and the alkyl chain in this compound can have a minor influence on the precise wavelengths of these absorptions compared to simpler alkyl azides. However, the fundamental electronic structure of the azide moiety is the dominant factor in its UV spectrum. nih.gov Unlike aryl azides, where the azide is conjugated with an aromatic ring, the electronic transitions in alkyl azides are more localized. nih.gov The intensity and exact wavelength of these absorption bands can be subtly affected by the solvent used for the analysis. wikipedia.org

Transition TypeTypical Wavelength Range (Alkyl Azides)Description
π → π ~216 nmExcitation of an electron from a π bonding orbital to a π anti-bonding orbital. Generally a high-intensity absorption.
n → π ~287 nmExcitation of a non-bonding electron from a nitrogen lone pair to a π anti-bonding orbital. Generally a lower-intensity absorption. libretexts.org

Monitoring Reaction Progress via UV-Vis

UV-Vis spectroscopy is a valuable tool for monitoring the progress of the synthesis of this compound. For instance, in a nucleophilic substitution reaction where a halide precursor (e.g., Methyl 2-bromohexanoate) is converted to the azide, the reaction can be tracked by observing the appearance of the characteristic azide absorption band in the UV spectrum.

Since the starting alkyl halide does not absorb significantly in the same region as the azide chromophore, the increase in absorbance at a specific wavelength (e.g., ~287 nm) is directly proportional to the concentration of the this compound product being formed. This relationship is described by the Beer-Lambert Law. youtube.com By taking aliquots from the reaction mixture at different time intervals and measuring their UV-Vis spectra, a kinetic profile of the reaction can be generated, allowing for the determination of the reaction endpoint when the absorbance value stabilizes. researchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are essential for monitoring the synthesis of this compound, assessing its purity, and for its isolation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of a chemical reaction. researchgate.netquora.com In the synthesis of this compound from its corresponding halide, TLC can be used to qualitatively track the consumption of the starting material and the formation of the product. youtube.com

A small spot of the reaction mixture is applied to a TLC plate (typically coated with silica gel, a polar stationary phase) and developed with a suitable mobile phase (a solvent or solvent mixture). quora.com Due to the difference in polarity between the reactant (e.g., Methyl 2-bromohexanoate) and the product (this compound), they will travel up the plate at different rates. The azide is generally more polar than the corresponding bromide, resulting in a lower retention factor (Rf) value. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org

Monitoring Process:

A baseline is drawn on the TLC plate, and spots of the starting material, a co-spot (mixture of starting material and reaction mixture), and the reaction mixture are applied.

The plate is placed in a chamber with a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate).

As the reaction proceeds, aliquots are taken and spotted on the plate. The disappearance of the starting material spot and the appearance and intensification of a new, lower-Rf product spot indicate the reaction's progress. youtube.com The reaction is considered complete when the starting material spot is no longer visible.

CompoundExpected PolarityExpected Rf ValueRationale
Methyl 2-bromohexanoate Less PolarHigherThe bromide group is less polar than the azide group. The compound has weaker interactions with the polar silica gel, allowing it to travel further with the mobile phase. ualberta.ca
This compound More PolarLowerThe azide group is more polar, leading to stronger interactions with the silica gel stationary phase and thus a shorter travel distance. khanacademy.orgualberta.ca

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of this compound. nih.gov Reversed-phase HPLC is commonly employed for this purpose. chromatographyonline.com

In a typical setup, a C18 column (a nonpolar stationary phase) is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.comnih.gov When a sample of this compound is injected, it is separated from any remaining starting materials or byproducts based on differences in their polarity and interaction with the stationary phase. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. purdue.edu A UV detector, set to a wavelength where the azide chromophore absorbs (e.g., 250-280 nm), is commonly used for detection. sielc.com

ParameterTypical ConditionPurpose
Stationary Phase C18 (Reversed-Phase)Separates compounds based on hydrophobicity. Less polar compounds are retained longer.
Mobile Phase Acetonitrile/Water GradientA polar mobile phase elutes compounds from the nonpolar column. A gradient allows for the efficient elution of compounds with varying polarities. nih.gov
Detector UV Detector (e.g., 250 nm)Allows for the sensitive detection of the azide-containing product. sielc.com
Flow Rate ~1.0 mL/minA standard flow rate for analytical HPLC to ensure good separation and peak shape. sielc.com

Preparative Chromatography for Purification

For the isolation of larger quantities of pure this compound, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. warwick.ac.uk The goal shifts from analysis to isolation of the target compound. warwick.ac.ukmdpi.com

Preparative HPLC systems use larger columns with greater diameters and larger stationary phase particle sizes compared to analytical systems. warwick.ac.uk This allows for the injection of significantly larger volumes of the crude reaction mixture. mdpi.com The flow rates are also proportionally higher to maintain efficient separation. As the separated compounds elute from the column, the fraction containing the pure this compound is collected. diva-portal.org Subsequent evaporation of the solvent from the collected fraction yields the purified product. mdma.ch This method is highly effective for obtaining high-purity samples of the target azide. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net DFT calculations for Methyl 2-azidohexanoate typically employ functionals like B3LYP in combination with basis sets such as 6-311G** to achieve a balance between accuracy and computational cost. mdpi.com

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. mdpi.comyoutube.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Theoretical calculations for small organic azides like methyl azide (B81097) indicate that the R-N-N-N fragment tends to adopt a trans configuration. mdpi.comdoaj.org A similar conformation is expected for the azido group in this compound.

The electronic properties of the molecule are subsequently analyzed. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.netmdpi.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. mdpi.com For an azido compound, the MEP would show a region of negative potential around the terminal nitrogen atom of the azide group, indicating its nucleophilic character, and regions of positive potential elsewhere, highlighting potential sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

ParameterCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy+1.2
HOMO-LUMO Gap8.7

Energetic Profiles of Reaction Pathways

DFT is extensively used to map the energetic profiles of chemical reactions, providing insights into reaction mechanisms and kinetics. researchgate.netrsc.org For this compound, a key reaction is the [3+2] cycloaddition, a common reaction for organic azides. mdpi.com

Computational studies can model the reaction pathway, identifying the transition state (TS) structures and calculating the activation energies. researchgate.net For the reaction of an alkyl azide with an alkyne (a Huisgen cycloaddition), DFT calculations can predict the regioselectivity by comparing the activation barriers for the formation of different regioisomers (e.g., 1,4- vs. 1,5-substituted triazoles). mdpi.com The calculated energy profile reveals whether the reaction is kinetically and thermodynamically favorable.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netyoutube.com These calculations are not only crucial for interpreting experimental spectra but also for confirming that an optimized geometry represents a true energy minimum (characterized by the absence of imaginary frequencies). mdpi.com

For this compound, the most characteristic vibration is the asymmetric stretch of the azide group (-N₃), which is typically observed in the range of 2100-2160 cm⁻¹. chemrxiv.orgresearchgate.net The symmetric stretch appears at a lower frequency. The calculations can also predict the frequencies for other functional groups, such as the carbonyl (C=O) stretch of the ester group. Comparing the calculated spectrum with experimental data allows for a detailed assignment of vibrational modes. researchgate.net

Table 2: Key Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1)Typical Experimental Range (cm-1)
Azide Asymmetric Stretch21252100 - 2160
Carbonyl (Ester) Stretch17401735 - 1750
Azide Symmetric Stretch12601250 - 1350

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational flexibility, and interactions with its environment. easychair.orgnih.gov

Conformational Analysis and Flexibility Studies

The hexanoate chain of this compound possesses significant conformational flexibility due to the rotation around its single bonds. figshare.com MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. scholaris.ca These simulations reveal how the alkyl chain folds and moves over time, which can influence the molecule's physical properties and its interactions with other molecules. acs.org The ester group itself typically prefers a planar cis conformation, but rotations in the attached alkyl chains lead to a complex conformational landscape. researchgate.netnih.gov

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying how molecules interact with each other and with a solvent. dovepress.com The azide group, with its terminal nitrogen atoms, can participate in weak intermolecular interactions, such as dipole-dipole interactions and dispersion forces. rsc.orgunizar.esnih.gov

Simulations in an explicit solvent, such as water or an organic solvent, can elucidate the nature of solute-solvent interactions. nih.gov The solvent can influence the conformational preferences of the molecule and affect its reactivity by stabilizing or destabilizing reactants, products, and transition states. wikipedia.orgnih.govresearchgate.net For instance, polar solvents can stabilize charge separation in a transition state, potentially lowering the activation energy of a reaction. MD simulations can quantify these effects by analyzing the solvation structure around the molecule and calculating properties like the radial distribution function. dovepress.com

Chemometric Approaches in Spectral Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of compounds like this compound, these techniques can help in elucidating structure-property relationships and identifying patterns within large datasets.

Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets, such as those obtained from spectroscopic measurements (e.g., infrared, Raman, or NMR spectroscopy). youtube.com By transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs), PCA can reveal underlying structures and correlations within the data. researchgate.netnih.gov

For a hypothetical spectroscopic dataset of this compound and related compounds, PCA could be used to differentiate between structural isomers or to monitor changes during a chemical reaction. The first few principal components often account for the majority of the variance in the data, allowing for visualization of the data in a lower-dimensional space. frontiersin.org

A hypothetical scores plot from a PCA of simulated infrared spectra might show clustering based on the concentration of the azide group or the ester functionality, as these would be major sources of variance in the spectra. The corresponding loadings plot would indicate which spectral regions (wavenumbers) are most influential in differentiating the samples.

Hypothetical PCA Scores Plot for Simulated IR Spectra

Hypothetical PCA Loadings Plot for Simulated IR Spectra

Multivariate analysis encompasses a range of techniques, including PCA, that are used to analyze data with multiple variables simultaneously. nih.gov For a molecule like this compound, spectroscopic data would consist of absorbance or transmittance values at many different frequencies. Multivariate methods are essential for interpreting such high-dimensional data. frontiersin.org

In a theoretical study, one could use multivariate analysis to build a predictive model that correlates the spectroscopic features of a series of azido esters with a particular property, such as their thermal stability or reactivity. nih.gov This is often achieved through methods like Partial Least Squares (PLS) regression, a supervised technique that relates a matrix of predictor variables (e.g., spectral data) to a matrix of response variables (e.g., chemical properties).

For instance, a PLS model could be developed to predict the concentration of this compound in a reaction mixture based on its infrared spectrum. The model would identify the spectral regions most correlated with the concentration of the azide and ester functional groups, which are characteristic of the molecule.

Hypothetical Data for PLS Model Development

Applications in Advanced Chemical and Materials Science Research

Bioconjugation Strategies (Non-Clinical Focus)

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. escholarship.orgnih.govwikipedia.org Methyl 2-azidohexanoate provides a compact, stable source of this functionality for linking biomolecules with probes, tags, or other substrates. These reactions are characterized by their high selectivity, efficiency, and biocompatibility under physiological conditions. website-files.com

The specific and covalent modification of proteins and peptides is crucial for studying their structure, function, and localization. The azide group provided by reagents like this compound acts as a chemical "handle" for bioorthogonal labeling. Once introduced onto a protein, typically by modifying reactive amino acid side chains, the azide can be selectively reacted with a probe molecule containing a terminal alkyne or a strained cyclooctyne. escholarship.org This process, known as an azide-alkyne cycloaddition, forms a stable triazole linkage.

Two primary methods for this "click chemistry" are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). escholarship.orgwikipedia.org While CuAAC is highly efficient, the copper catalyst can be toxic to living systems. wikipedia.org SPAAC circumvents this issue by using a strained cyclooctyne, which reacts readily with azides without the need for a catalyst, making it more suitable for certain biological applications. escholarship.orgwikipedia.org These methodologies allow for the attachment of various tags, such as fluorophores for imaging or biotin for affinity purification, to proteins and peptides with high precision. nih.gov

Table 1: Key Bioorthogonal Reactions Involving Azides
ReactionReactantsKey FeaturesTypical Application
Staudinger LigationAzide + PhosphineFirst bioorthogonal reaction developed; no catalyst required but suffers from relatively slow kinetics. nih.govwikipedia.orgIn vitro and in vivo labeling of biomolecules. nih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal AlkyneHigh reaction rate and efficiency; requires a copper catalyst. escholarship.orgLabeling of proteins, nucleic acids, and creating functional materials. nih.govspringernature.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained CyclooctyneCopper-free, making it highly biocompatible; rapid kinetics. escholarship.orgwikipedia.orgLive-cell imaging and in vivo labeling where copper toxicity is a concern. wikipedia.org

Functionalized nucleic acids are essential tools for genetic analysis, diagnostics, and understanding cellular processes. Synthetic oligonucleotides, such as DNA or RNA probes, can be modified with azide groups for subsequent labeling. By incorporating an azide, often at the terminus or on a specific base, probes can be conjugated to reporter molecules like fluorophores or quenchers. nih.gov

This functionalization is particularly useful in the design of molecular beacons, which are hairpin-shaped oligonucleotide probes that become fluorescent upon binding to a target sequence. nih.govnih.gov The stability and hybridization kinetics of these probes can be further enhanced by chemical modifications to the nucleic acid backbone, such as 2'-O-methyl substitutions. nih.govresearchgate.net The use of azide-alkyne click chemistry provides a robust and efficient method for attaching the necessary components to create these sophisticated molecular tools. mdpi.com

Table 2: Examples of Functionalized Nucleic Acid Probes
Probe TypeFunctionalization PrincipleApplication
Molecular BeaconsA stem-loop structure holds a fluorophore and a quencher in close proximity. Hybridization to a target sequence opens the structure, separating the pair and generating a fluorescent signal. nih.govReal-time monitoring of PCR, detection of specific RNA/DNA sequences. nih.gov
HyBeacon ProbesSingle-stranded oligonucleotides where fluorescence is quenched by internal nucleotides; binding to a target alters the conformation and increases fluorescence. nih.govGenotyping and mutation analysis.
Peptide Nucleic Acid (PNA) ProbesA synthetic DNA mimic with a peptide-like backbone, offering high binding affinity and specificity. nih.gov Can be functionalized with reporters via click chemistry.Gene targeting, antisense and antigene therapies.

The concept of bioorthogonal chemistry is central to the modern chemical biology toolkit, allowing for the observation and manipulation of biomolecules in their native environment. escholarship.orgwikipedia.org The azide group is arguably the most common and versatile bioorthogonal chemical reporter due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups. website-files.com

Reagents like this compound are instrumental in introducing this azide functionality onto various molecules of interest. The subsequent azide-alkyne cycloaddition reactions are exceptionally reliable and selective. escholarship.org The development of faster and more biocompatible reaction pairs, such as the inverse-electron-demand Diels–Alder reaction between tetrazines and strained alkenes, has further expanded the capabilities of bioorthogonal chemistry. escholarship.org However, the azide-alkyne reaction remains a foundational and widely used strategy for a vast range of applications, from imaging to drug delivery. website-files.comspringernature.com

Polymer Chemistry and Materials Functionalization

The precise control over the chemical composition and architecture of polymers is key to developing advanced materials. Post-polymerization modification using efficient and selective reactions has become a powerful strategy for creating functional polymers that would be difficult to synthesize directly. cmu.eduwiley-vch.de

Post-polymerization modification allows for the introduction of functional groups onto a pre-existing polymer backbone. cmu.edursc.org This approach is advantageous because it separates the challenges of polymerization from those of functional group installation. A common strategy involves synthesizing a polymer with pendant alkyne groups and subsequently using an azide-containing molecule, such as this compound, to attach new functionalities via the CuAAC or SPAAC reaction. nih.gov

This method provides a modular and highly efficient route to a wide array of functionalized polymers. wiley-vch.de For instance, poly(2-oxazoline)s functionalized with ester groups have been used as versatile platforms for creating stimuli-responsive polymers through post-polymerization amidation. rsc.org The click chemistry approach enables quantitative modification under mild conditions, allowing for the precise tuning of material properties like solubility, thermal stability, and chemical reactivity. wiley-vch.denih.gov

Table 3: Post-Polymerization Modification via Azide-Alkyne Cycloaddition
Precursor Polymer BackboneAzide ReagentResulting FunctionalityPotential Application
Poly(propargyl acrylate)Azido-terminated Poly(ethylene glycol) (PEG)Grafted PEG chainsBiocompatible coatings, hydrogels.
Alkyne-functionalized PolystyreneThis compoundPendant hexanoate ester groupsModified solubility, precursor for further reaction.
Poly(glycidyl methacrylate) (alkyne-modified)Azido-functionalized dye moleculeCovalently attached chromophoresOptical materials, sensors.

Crosslinking transforms linear polymer chains into a three-dimensional network, a process fundamental to the creation of materials like thermosets, elastomers, and hydrogels. sikemia.com This network structure enhances mechanical strength, thermal stability, and chemical resistance. sikemia.com Azide-alkyne click chemistry offers a highly efficient and controllable method for forming covalent crosslinks. springernature.com

In this mechanism, a polymer containing multiple alkyne groups can be mixed with a crosslinking agent that possesses two or more azide functionalities. The subsequent reaction forms a network held together by stable triazole linkages. Alternatively, a polymer functionalized with multiple azide groups can be crosslinked with a multi-alkyne molecule. This strategy has been used to create well-defined hydrogels for cell culture and tissue engineering applications. springernature.com The high fidelity and orthogonality of the reaction ensure that the crosslinking process is predictable and occurs without unwanted side reactions.

Synthesis of Complex Molecular Architectures and Scaffolds

The reliability and efficiency of the azide-alkyne cycloaddition make azide-containing compounds like this compound fundamental building blocks for constructing intricate molecular architectures from the ground up.

Dendrimers : Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. rsc.org Their synthesis requires highly efficient chemical reactions to ensure structural perfection in each "generation" or layer of branching. The CuAAC click reaction is a favored method for this purpose. rsc.orgnih.gov this compound can be used to functionalize the periphery of a dendrimer, adding ester groups to its surface. This modification can alter the dendrimer's solubility, reactivity, and potential for encapsulating guest molecules. Fluorescent dendrimers have also been synthesized using azide-alkyne click chemistry for late-stage modification. nih.gov

Supramolecular Assembly : This field involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. Azide-functionalized molecules can be used as building blocks that are first covalently linked into larger units via click chemistry, which then self-assemble into more complex systems. rsc.orgmdpi.commdpi.com The triazole ring formed in the click reaction can itself participate in hydrogen bonding and coordination, guiding the assembly process.

Macrocycles are large ring-like molecules that are prevalent in natural products and pharmaceuticals. The synthesis of these structures can be challenging, often requiring high-dilution conditions to favor the desired intramolecular ring-closing reaction over intermolecular polymerization. nih.gov

The intramolecular azide-alkyne cycloaddition has emerged as a powerful tool for macrocyclization. nih.govbeilstein-journals.orgresearchgate.netthieme-connect.com A linear precursor molecule containing a terminal alkyne at one end and an azide group (such as that in this compound, if it were part of a larger molecule) at the other can be efficiently cyclized using CuAAC conditions. This method is highly effective for producing triazole-fused macrocycles, which are of interest in drug discovery. nih.govthieme-connect.com

Peptides are promising therapeutic agents, but their use is often limited by their poor stability against enzymatic degradation in the body. mdpi.com A key strategy to overcome this is to replace the labile amide bonds in the peptide backbone with stable mimics, or isosteres, that retain the essential structural and electronic features.

The 1,4-disubstituted 1,2,3-triazole ring, which is the product of the CuAAC reaction, is an excellent isostere for the trans-amide bond. mdpi.comnih.govchim.itchimia.ch The triazole ring mimics the size, planarity, and dipole moment of an amide bond but is resistant to cleavage by proteases. nih.govchimia.chnih.gov α-azido acids and esters, like this compound, are crucial starting materials for incorporating these triazole units into a peptide sequence. nih.gov By replacing a natural amino acid with a building block derived from this compound and reacting it with an alkyne-functionalized amino acid, a peptide mimetic with enhanced stability and potentially improved biological activity can be synthesized. nih.gov

Featuretrans-Amide Bond1,4-Disubstituted 1,2,3-Triazole
Structure -[C(=O)-NH]-Planar, aromatic heterocycle
Size & Geometry Planar, similar bond lengths and anglesPlanar, similar C-C distance to amide
Dipole Moment HighHigh
H-Bonding C=O (acceptor), N-H (donor)N atoms (acceptor), C-H (donor)
Enzymatic Stability Susceptible to proteolysisResistant to proteolysis

Future Research Directions in Methyl 2 Azidohexanoate Chemistry

Development of Novel Synthetic Routes

The efficient and selective synthesis of methyl 2-azidohexanoate is paramount for its further investigation and application. Future research should focus on developing novel synthetic methodologies that offer advantages in terms of yield, stereoselectivity, and environmental impact over traditional methods.

One promising avenue is the development of catalytic asymmetric azidation reactions . While methods for the asymmetric azidation of β-keto esters have been reported, direct enantioselective azidation of α-unfunctionalized esters like methyl hexanoate remains a significant challenge rsc.org. Research could focus on the design of novel chiral catalysts, potentially based on transition metals or organocatalysts, that can effectively control the stereochemistry at the α-position during the introduction of the azide (B81097) group. A successful asymmetric synthesis would provide access to enantiomerically pure this compound, a valuable building block for the synthesis of chiral amines, amino acids, and other biologically active molecules.

Another area ripe for exploration is the use of flow chemistry for the synthesis of this compound. The in-situ generation and immediate use of potentially hazardous reagents, such as hydrazoic acid or its derivatives, in a continuous flow system can significantly enhance safety and scalability. Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors could lead to improved yields and purities.

Finally, biocatalytic approaches represent a green and highly selective alternative. The discovery or engineering of enzymes capable of catalyzing the direct azidation of methyl hexanoate or related precursors would be a groundbreaking achievement. This could involve screening for novel enzymes from microbial sources or protein engineering of existing enzymes to impart the desired reactivity.

A comparative table of potential novel synthetic routes is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Asymmetric AzidationAccess to enantiopure products, high atom economy.Catalyst design and synthesis, control of stereoselectivity.
Flow Chemistry SynthesisEnhanced safety, scalability, precise reaction control.Reactor design, optimization of flow parameters.
Biocatalytic AzidationHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate scope limitations.

Exploration of Unconventional Reactivity Pathways

The azide functionality in this compound is a versatile handle for a wide range of chemical transformations. While classical reactions of azides, such as reduction to amines and participation in [3+2] cycloadditions, are well-established, future research should delve into more unconventional reactivity pathways to unlock new synthetic possibilities.

One area of interest is the exploration of photochemical reactions . The photolysis of α-azido carbonyl compounds can lead to the formation of highly reactive nitrene intermediates. nih.gov The study of the photochemical behavior of this compound could reveal novel intramolecular C-H insertion or rearrangement reactions, providing access to unique heterocyclic scaffolds. The nature of the solvent and the wavelength of light used could be critical parameters in controlling the reaction outcome. acs.org

Another avenue is the investigation of radical-mediated transformations . The reaction of α-azido-β-keto esters with radical species has been shown to result in nitrogen insertion reactions to form amides and lactams. nih.gov Exploring the reactivity of this compound with various radical initiators could lead to the development of new methods for C-N bond formation and the synthesis of functionalized lactams.

Furthermore, the participation of this compound in metal-catalyzed cross-coupling reactions is a largely unexplored area. While the use of azides in click chemistry is well-known, their role as coupling partners in other transition-metal-catalyzed reactions is less developed. Research could focus on developing catalytic systems that enable the coupling of the azido group with various organic electrophiles or nucleophiles, potentially leading to novel methods for the synthesis of substituted amines and other nitrogen-containing compounds.

Finally, the exploration of intramolecular reactions of suitably substituted this compound derivatives could provide access to complex molecular architectures. For instance, the presence of a tethered alkyne or alkene could facilitate intramolecular cycloaddition reactions, leading to the formation of bicyclic triazoles or other heterocyclic systems.

Integration into Advanced Functional Material Systems

The unique properties of the azide group make this compound an attractive building block for the synthesis of advanced functional materials. Future research should focus on leveraging its reactivity to create polymers, surface coatings, and biomaterials with tailored properties.

A significant area of opportunity lies in its use as a monomer precursor for functional polymers . The azide group can serve as a versatile handle for post-polymerization modification via "click" chemistry. mdpi.com For example, this compound could be incorporated into a polymer backbone, and the pendant azide groups could then be used to attach a variety of functional molecules, such as fluorescent dyes, bioactive peptides, or cross-linking agents. This approach would allow for the creation of a wide range of materials with tunable properties from a single polymer precursor.

Another promising direction is the use of this compound for the surface modification of materials . researchgate.netmdpi.com The azide group can be used to covalently attach the molecule to surfaces through various ligation chemistries. This could be employed to create surfaces with specific functionalities, such as improved biocompatibility, antimicrobial properties, or altered hydrophobicity. For instance, surfaces modified with this compound could be further functionalized with biomolecules for applications in biosensors or medical implants.

The application of this compound in the development of biomaterials also warrants investigation. The azide group is bioorthogonal, meaning it does not react with biological molecules, making it an ideal functional group for in vivo applications. mdpi.com this compound could be used to synthesize azide-functionalized lipids or polymers for the construction of drug delivery vehicles or tissue engineering scaffolds. The azide groups on the surface of these materials could then be used to attach targeting ligands or therapeutic agents.

A table summarizing potential applications in materials science is provided below:

Application AreaIntegration StrategyPotential Outcome
Functional PolymersIncorporation as a monomer followed by click chemistry.Polymers with tunable properties for various applications.
Surface ModificationCovalent attachment to surfaces via the azide group.Surfaces with tailored functionalities (e.g., biocompatibility).
BiomaterialsSynthesis of azide-functionalized lipids or polymers.Targeted drug delivery systems, tissue engineering scaffolds.

Computational Predictions for Molecular Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. Future research on this compound should leverage computational methods to gain a deeper understanding of its behavior and to design new molecules with desired functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. mdpi.com These calculations can provide insights into the molecule's reactivity, helping to predict the most likely sites for electrophilic or nucleophilic attack. Furthermore, DFT can be used to model the transition states of various reactions involving this compound, providing a theoretical basis for understanding reaction mechanisms and predicting reaction outcomes.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at the interface of a material. These simulations can provide information on the molecule's solvation, diffusion, and interaction with other molecules, which is crucial for understanding its role in complex systems. For instance, MD simulations could be used to model the interaction of this compound with a polymer surface, providing insights into the mechanism of surface modification.

Finally, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reactions involving this compound. These hybrid methods allow for a high-level quantum mechanical treatment of the active site of an enzyme while treating the rest of the protein with a more computationally efficient molecular mechanics force field. This approach could be used to guide the design of new enzymes for the biocatalytic synthesis of this compound.

The integration of these computational approaches will not only accelerate the discovery of new chemistry related to this compound but also enable the rational design of new molecules and materials with tailored properties for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for Methyl 2-azidohexanoate, and how can their efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution reactions, where a leaving group (e.g., halide) in the precursor is replaced by an azide ion. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMF or acetonitrile), temperature (25–60°C), and catalyst use (e.g., NaN₃ with phase-transfer catalysts). Purity of intermediates is critical; column chromatography or recrystallization may improve yields. Retrosynthetic analysis tools, leveraging databases like Reaxys, can identify alternative pathways .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to the compound’s azide group (potential explosive risk under certain conditions), strict safety measures are required:

  • Use chemically resistant gloves (nitrile or neoprene) and full-body protective suits to avoid skin contact .
  • Conduct reactions in fume hoods to prevent inhalation of vapors.
  • Store the compound away from heat sources and heavy metals to avoid decomposition. Regular inspection of protective equipment and adherence to disposal regulations (e.g., neutralization before waste handling) are mandatory .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure and purity (e.g., azide proton resonance at ~3.3 ppm).
  • IR Spectroscopy : Detection of the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns. Cross-validation using multiple techniques ensures accuracy, especially when comparing data with conflicting literature reports .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound in nucleophilic substitution reactions?

Discrepancies often arise from differences in reagent purity, solvent drying, or reaction monitoring methods. To address this:

  • Perform controlled experiments using standardized reagents (e.g., anhydrous solvents, freshly distilled precursors).
  • Use in-situ monitoring (e.g., TLC or FTIR) to track reaction progress.
  • Apply statistical analysis (e.g., ANOVA) to evaluate variability across replicates. Transparent reporting of experimental conditions is critical for reproducibility .

Q. What advanced methodologies are suitable for studying the thermal stability of this compound?

  • Differential Scanning Calorimetry (DSC) : Quantify decomposition temperatures and enthalpy changes.
  • Accelerated Rate Calorimetry (ARC) : Assess self-heating rates under adiabatic conditions.
  • Computational Modeling : Density Functional Theory (DFT) to predict decomposition pathways. Experimental data should be correlated with computational results to identify safe operational thresholds .

Q. How can this compound be utilized in click chemistry applications, and what experimental design considerations are necessary?

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Key considerations include:

  • Catalyst Optimization : Use CuBr(PPh₃)₃ or TBTA ligands to enhance reaction rates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of alkynyl partners.
  • Post-Reaction Analysis : LC-MS or MALDI-TOF to confirm product regioselectivity. Contradictions in regiochemical outcomes may arise from steric effects, requiring mechanistic studies via kinetic isotope effects or Hammett plots .

Q. What strategies are effective for addressing discrepancies in kinetic data for this compound-derived reactions?

  • Mixed-Methods Approaches : Combine quantitative kinetic assays (e.g., UV-Vis monitoring) with qualitative mechanistic probes (e.g., isotopic labeling).
  • Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., spectrophotometer calibration drift).
  • Meta-Analysis : Compare datasets across studies using standardized rate constants (e.g., normalized to temperature and solvent polarity). Transparent data sharing platforms (e.g., Zenodo) facilitate collaborative resolution .

Methodological Guidelines

  • Data Presentation : Raw data (e.g., NMR spectra, kinetic curves) should be archived in appendices, while processed data (e.g., rate constants, yield tables) are included in the main text. Use SI units and consistent significant figures .
  • Reproducibility : Document all synthetic steps, including batch-specific details (e.g., supplier lot numbers for NaN₃). Peer-review checklists (e.g., ACS Guidelines) can ensure completeness .
  • Ethical Compliance : For studies involving biological applications, adhere to institutional safety reviews and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.